Voxelotor - 1446321-46-5

Voxelotor

Catalog Number: EVT-286495
CAS Number: 1446321-46-5
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Voxelotor (previously known as GBT440) is a benzaldehyde derivative specifically designed for the treatment of sickle cell disease (SCD). [] It is classified as a hemoglobin S (HbS) polymerization inhibitor, acting as a first-in-class oral therapy for this condition. [, ] Its primary role in scientific research focuses on understanding its mechanism of action, evaluating its efficacy in improving hematological parameters and exploring its potential as a disease-modifying agent for SCD. [, ]

Molecular Structure Analysis

Voxelotor is a small molecule that binds to the alpha chain of hemoglobin. [, ] Its structure allows it to preferentially bind to hemoglobin, with a majority of the drug partitioning into red blood cells. [, ] The specific structural features responsible for its binding and activity have been studied through crystallography, revealing its interaction with the N-terminus of the α-globin chain of HbS. [, ]

Chemical Reactions Analysis

Voxelotor interacts with hemoglobin through the formation of a reversible Schiff base at the N-terminus of the α-globin chain. [] This reaction stabilizes the oxygen-bound R-state of HbS, increasing its oxygen affinity and delaying polymerization. [] Further studies are exploring the potential for voxelotor to modify other globin chains, such as β-globin and γ-globin. []

Mechanism of Action

Voxelotor functions by inhibiting the polymerization of deoxygenated HbS, the root cause of SCD. [, , ] It achieves this by allosterically binding to the alpha chain of hemoglobin and increasing its affinity for oxygen. [, , ] This binding stabilizes the oxygenated form of hemoglobin S, reducing the formation of sickle-shaped red blood cells. [, ] This mechanism of action has been demonstrated in both in vitro and in vivo studies, revealing its potential as a disease-modifying agent for SCD. [, ]

Applications
  • Improving Hematological Parameters: Voxelotor has been shown to significantly increase hemoglobin levels and reduce markers of hemolysis in individuals with SCD. [, , , , ] This improvement in hematological parameters has been observed in both adults and children, and in patients receiving voxelotor as monotherapy or in combination with hydroxyurea. [, , , , ]

  • Improving Quality of Life: Patients receiving voxelotor have reported improvements in their quality of life, including reductions in fatigue, pain, and jaundice. [, ] These improvements have been observed in both subjective patient reports and clinician assessments. [, ]

  • Investigating SCD Pathophysiology: Voxelotor is a valuable tool for investigating the pathophysiology of SCD, particularly the role of HbS polymerization in disease progression. [, ] Studies using microfluidic platforms have demonstrated the impact of voxelotor on red blood cell flow dynamics and clot formation. [, ]

  • Developing Precision Medicine Approaches: Research is ongoing to develop personalized treatment strategies for SCD based on patient-specific factors. [] Using mathematical modeling and microfluidic assays, researchers are identifying clinical factors that predict individual responses to voxelotor therapy. []

Future Directions
  • Long-Term Safety and Efficacy: Further research is needed to assess the long-term safety and efficacy of voxelotor, especially in pediatric populations. [, ] Ongoing open-label extension studies are providing valuable data on the durability of voxelotor's effects and its impact on long-term clinical outcomes. []

  • Combination Therapies: Exploring the use of voxelotor in combination with other SCD therapies, such as gene therapy or novel anti-sickling agents, is a promising area of research. [, ] These combination approaches may offer enhanced efficacy and improve clinical outcomes for individuals with SCD.

  • Impact on End-Organ Damage: Investigating the potential for voxelotor to prevent or reverse SCD-related end-organ damage is critical. [, ] Studies are ongoing to assess the effect of voxelotor on organ function and identify biomarkers that predict treatment response. []

  • Optimizing Dosing and Monitoring: Research is focusing on optimizing voxelotor dosing strategies based on individual patient characteristics and developing reliable methods for monitoring drug exposure and response. [, , ] This includes using novel techniques such as capillary zone electrophoresis and high-performance liquid chromatography to estimate voxelotor concentrations. [, ]

  • Understanding Fetal Hemoglobin (HbF) Modulation: Further research is needed to elucidate the mechanism by which voxelotor affects HbF levels in SCD patients. [] Understanding this interaction is crucial for optimizing treatment strategies and minimizing the potential for rebound effects upon discontinuation of voxelotor. []

Properties

CAS Number

1446321-46-5

Product Name

Voxelotor

IUPAC Name

2-hydroxy-6-[[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methoxy]benzaldehyde

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3

InChI Key

FWCVZAQENIZVMY-UHFFFAOYSA-N

SMILES

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O

Solubility

insoluble in water

Synonyms

Voxelotor, GBT-440, GBT 440, GBT440, GTx-011, GTx011, GTx 011; Oxbryta.

Canonical SMILES

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.